molecular formula C8H12N2O2 B3056736 Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide CAS No. 73833-06-4

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide

Cat. No.: B3056736
CAS No.: 73833-06-4
M. Wt: 168.19 g/mol
InChI Key: JJBHJDGHNIKRRK-UHFFFAOYSA-N
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Description

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is a heterocyclic aromatic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide typically involves the reaction of 2,6-dimethylpyrimidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the desired 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced back to its parent pyrimidine compound using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit DNA synthesis by interfering with nucleotide metabolism, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine, 2,4,6-trimethyl-: Similar in structure but lacks the ethoxy group and the 1-oxide functionality.

    Pyrimidine, 4-methoxy-2,6-dimethyl-: Contains a methoxy group instead of an ethoxy group.

    Pyrimidine, 4-ethoxy-2,6-dimethyl-: Lacks the 1-oxide functionality.

Uniqueness

Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide is unique due to its combination of an ethoxy group and an oxide functionality. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-ethoxy-2,6-dimethyl-1-oxidopyrimidin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8-5-6(2)10(11)7(3)9-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBHJDGHNIKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=[N+](C(=C1)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503265
Record name 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73833-06-4
Record name 4-Ethoxy-2,6-dimethyl-1-oxo-1lambda~5~-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide
Reactant of Route 2
Pyrimidine, 4-ethoxy-2,6-dimethyl-, 1-oxide

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